molecular formula C7H9NO3 B3276982 Ethyl 3-hydroxy-1H-pyrrole-2-carboxylate CAS No. 65171-89-3

Ethyl 3-hydroxy-1H-pyrrole-2-carboxylate

Cat. No.: B3276982
CAS No.: 65171-89-3
M. Wt: 155.15 g/mol
InChI Key: KHQHIVHXOLYMDA-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with an appropriate amine can yield the desired pyrrole derivative . Another method involves the use of transition metal catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous flow processes. These methods often employ optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .

Scientific Research Applications

Ethyl 3-hydroxy-1H-pyrrole-2-carboxylate has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-hydroxy-1H-pyrrole-2-carboxylate: Unique due to its specific substitution pattern on the pyrrole ring.

    Ethyl 2-hydroxy-1H-pyrrole-3-carboxylate: Similar structure but different substitution positions, leading to distinct chemical properties.

    Mthis compound: Similar functional groups but different alkyl chain, affecting solubility and reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 3-hydroxy-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-2-11-7(10)6-5(9)3-4-8-6/h3-4,8-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQHIVHXOLYMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716268
Record name Ethyl 3-hydroxy-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65171-89-3
Record name Ethyl 3-hydroxy-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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